Non-Cleavable Linkers Provide Enhanced Plasma Stability and Reduced Off-Target Toxicity Compared to Cleavable Counterparts
Ald-Ph-NHS ester, as a non-cleavable linker, contributes to the class-wide advantage of significantly improved plasma stability and reduced systemic toxicity relative to cleavable linkers. A meta-analysis of commercially available ADCs found that those with cleavable linkers were associated with a statistically significant higher incidence of ≥ Grade 3 adverse events (AEs). [1] Non-cleavable linkers like those derived from Ald-Ph-NHS ester remain intact in circulation and rely on lysosomal degradation of the entire antibody for payload release, thus minimizing off-target effects. [2] This mechanism contrasts with cleavable linkers, which can be prematurely cleaved in the bloodstream, leading to the release of cytotoxic payloads in healthy tissues.
| Evidence Dimension | Incidence of ≥ Grade 3 Adverse Events (AEs) |
|---|---|
| Target Compound Data | Lower incidence (Class-level inference for non-cleavable linkers). |
| Comparator Or Baseline | Cleavable linkers: Higher incidence of ≥ Grade 3 AEs. |
| Quantified Difference | A meta-analysis of commercial ADCs showed that cleavable linkers were associated with significantly higher rates of ≥ Grade 3 AEs (statistically significant). |
| Conditions | Meta-analysis of commercially available ADCs (human trials). |
Why This Matters
This class-level data is a key factor in ADC design where minimizing systemic toxicity is a primary concern, guiding the selection of non-cleavable linkers like Ald-Ph-NHS ester for sensitive applications.
- [1] Increased systemic toxicities from antibody-drug conjugates (ADCs) with cleavable versus non-cleavable linkers: A meta-analysis of commercially available ADCs. Journal of Clinical Oncology 40, no. 16_suppl (June 01, 2022) 3033-3033. View Source
- [2] WuXi AppTec DMPK Service. A Review on ADC Linkers: Cleavable and Non-Cleavable Linker Design and Stability Evaluation. 2026. View Source
